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Experimental and computational studies on the PVE-methanol complex in the gas phase show three primary

competing binding motifs. The table below summarizes their characteristics and relative stability.

Binding
Motif

Description Experimental Observation
Relative Energy & OH
Stretch Red-Shift (Δν)

OH∙∙∙O Conventional H-bond

to ether oxygen

Global minimum structure;

most populated isomer [1] [2]

Most Stable; Significant red-

shift (values not fully specified
in search results)

OH∙∙∙π
(Phenyl)

H-bond to delocalized
π-system of phenyl

ring

Less populated isomer;
detected only by microwave

spectroscopy [1] [2]

Less stable than OH∙∙∙O;
Smaller red-shift

OH∙∙∙π
(Vinyl)

H-bond to localized π-

system of vinyl group

Not experimentally observed

as a stable isomer [2]

Least stable; Very weak

interaction (similar to ethene-
methanol complex [2])

A key finding is the destabilization of the preferred OH∙∙∙O structure in the electronically excited (S1)

state compared to the ground state (S0), a phenomenon confirmed by both experiment and theory [1].

Experimental Protocols for Characterization
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The definitive determination of PVE's hydrogen bonding preferences was achieved through a multi-

spectroscopic molecular beam approach, allowing for the study of isolated complexes without

environmental interference [2].

Fourier-Transform Infrared (FTIR) Spectroscopy in Jet Expansion

Objective: To record vibrationally resolved spectra, primarily in the O-H stretching region, to identify

different isomers based on their hydrogen bond strength.
Methodology:

A pulsed supersonic expansion of PVE and methanol in a helium carrier gas is created through
a slit nozzle [2].

The expansion is synchronized with scans of an FTIR spectrometer.
The O-H stretching frequency of methanol shifts to a lower wavenumber (red-shift) upon

complex formation; the magnitude of this shift indicates the strength of the hydrogen bond,
allowing differentiation between the stronger OH∙∙∙O and weaker OH∙∙∙π bonds [2].

IR/UV Double Resonance Spectroscopy

Objective: To achieve mass- and isomer-selective identification of the complexes.
Methodology:

A tunable IR laser is fired first. If its frequency matches the O-H stretch of a specific isomer, the
population of that isomer in the molecular beam is depleted.

A tunable UV laser then ionizes the clusters for detection in a time-of-flight mass spectrometer.
By monitoring the ion signal of the PVE-MeOH complex while scanning the IR laser, an IR
absorption spectrum for that mass is obtained. This directly links a specific IR spectrum (and
thus a structure) to a specific mass [2].

UV/IR/UV variants can further probe isomer-specific electronic excited states [2].

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW)
Spectroscopy

Objective: To obtain high-resolution rotational spectra for precise structural determination and

identification of less-populated isomers.
Methodology:

A pulsed molecular beam is probed with a chirped pulse of microwave radiation (2-8 GHz).
The resulting free induction decay is Fourier-transformed to yield a rotational spectrum.
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The rotational constants derived from this spectrum are highly sensitive to the three-

dimensional structure of the complex, allowing for unambiguous isomer identification. This
technique was crucial for detecting the less-populated OH∙∙∙π(phenyl) isomer [2].

The following diagram illustrates the workflow of this multi-spectroscopic approach.
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Computational Methodologies

Accurately predicting the energetic order of the PVE-methanol isomers is a challenge for quantum-chemical

methods, making this system a benchmark.

Common Methods (with caveats): Standard methods like Dispersion-Corrected Density
Functional Theory (DFT-D3) and Spin-Component-Scaled Approximated Coupled Cluster (SCS-
CC2) were employed but struggled to consistently predict the correct stability ranking across all

isomers [2].
High-Accuracy Benchmarking: The correct energetic order was successfully predicted using a

sophisticated local coupled cluster method, specifically LCCSD(T0)-F12a, which provides high
accuracy for electron correlation [1] [2].

Dispion Interaction Analysis: The LCCSD(T0)-F12 method also enabled the quantification and
visualization of London dispersion interactions, which are critical for understanding the subtle

docking preferences, particularly in the π-bound complexes [1] [2].
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Key Takeaways for Research and Development

Oxygen is a Preferred Site: When designing molecules or ligands containing vinyl ether groups,
anticipate that the ether oxygen will be the primary target for hydrogen bond donors like alcohols.

Role of Dispion Forces: The stability of the less-favored π-complexes is significantly influenced by
London dispersion forces. Accurate computational models must account for these interactions.

A Challenging Benchmark: The PVE-methanol system serves as a rigorous test for quantum-
chemical methods, highlighting the need for high-level theories like local coupled cluster to achieve

quantitative accuracy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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